molecular formula C19H20F2N2O B1359515 3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898763-36-5

3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1359515
CAS No.: 898763-36-5
M. Wt: 330.4 g/mol
InChI Key: VXKALBDSXCHRGY-UHFFFAOYSA-N
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Description

CAS Registry

  • CAS Number : 898763-36-5 .

Other Identifiers

  • PubChem CID : 24724599 .
  • DSSTox Substance ID : DTXSID90642998 .
  • ChemSpider ID : 24724599 (aligned with PubChem’s cross-referencing system) .

Table 2: Registry Identifiers

Registry System Identifier
CAS 898763-36-5
PubChem CID 24724599
DSSTox DTXSID90642998
ChemSpider 24724599

Synonyms include 3,4-difluoro-4'-(4-methylpiperazinomethyl)benzophenone and MFCD03841824 . These aliases are critical for database interoperability, particularly in pharmaceutical and materials science research.

Isomeric Considerations and Stereochemical Features

Structural Isomerism

The compound’s isomerism arises from variations in fluorine substitution patterns and piperazinyl group positioning:

  • Positional Isomers :
    • 3,5-Difluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898789-35-0) .
    • 3,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone (CAS 898762-48-6) .
  • Functional Group Isomers :
    • 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone (CID 24725030), which relocates the fluorine substituent .

Table 3: Isomeric Variants

Isomer Type CAS Number Substituent Positions
3,4-Difluoro-4' isomer 898763-36-5 Fluorines at 3,4; piperazine at 4'
3,5-Difluoro-3' isomer 898789-35-0 Fluorines at 3,5; piperazine at 3'
3,4-Difluoro-2' isomer 898762-48-6 Fluorines at 3,4; piperazine at 2'

Stereochemical Analysis

The molecule lacks chiral centers due to symmetrical substitution patterns on both phenyl rings and the piperazine moiety. The absence of stereogenic carbons renders stereoisomerism irrelevant for this compound . However, rotational flexibility in the piperazine ring and methylene linker allows conformational isomerism, though these are not resolved in standard registries.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKALBDSXCHRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642998
Record name (3,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-36-5
Record name Methanone, (3,4-difluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,4-Difluorobenzophenone Intermediate

The key intermediate, 3,4-difluorobenzophenone, can be prepared by several established methods:

Method Description Key Reagents Conditions Yield & Notes
Diazotization and Fluorination of Diamino-diphenylmethane Diazotization of 4,4'-diamino-diphenylmethane in anhydrous or concentrated aqueous hydrogen fluoride, followed by thermal decomposition of the diazonium fluoride to yield difluorodiphenylmethane, then oxidation to difluorobenzophenone. 4,4'-diamino-diphenylmethane, HF, nitrous acid or nitrite ions Temperature control (~40°C), continuous addition of diazotization reagent High selectivity, avoids unwanted isomers; oxidation may occur in situ during decomposition
Friedel-Crafts Acylation of Fluorobenzene with Fluorobenzotrichloride Acylation reaction catalyzed by aluminum chloride between fluorobenzotrichloride and fluorobenzene, followed by hydrolysis to yield 4,4'-difluorobenzophenone. Fluorobenzotrichloride, fluorobenzene, AlCl3, water Cooling to 0-25°C for acylation, hydrolysis at azeotropic temperature for 4-6 hours High yield (around 91%), high purity (99.9% by GC), scalable

While these methods are described for 4,4'-difluorobenzophenone, analogous conditions apply for 3,4-difluorobenzophenone synthesis by selecting appropriate fluorinated precursors.

The introduction of the 4-methylpiperazinomethyl group typically involves nucleophilic substitution or coupling reactions on the benzophenone intermediate:

Step Description Reagents Conditions Notes
Methylpiperazinomethylation Reaction of 3,4-difluorobenzophenone with 4-methylpiperazine under conditions promoting nucleophilic substitution on an activated benzophenone derivative or via reductive amination 3,4-difluorobenzophenone, 4-methylpiperazine, base (e.g., potassium carbonate), solvents like dichloromethane or ethanol Reflux or controlled temperature, inert atmosphere Catalysts such as palladium or copper may be used to facilitate coupling; sodium hydride or potassium carbonate may promote substitution

This step is critical for achieving the target compound with high purity and yield. Optimization of reaction time, temperature, and solvent system is essential.

  • Solvents commonly used include dichloromethane, ethanol, or toluene depending on the step.
  • Catalysts such as palladium or copper complexes facilitate coupling reactions.
  • Bases like potassium carbonate or sodium hydride are employed to deprotonate intermediates and drive substitution.
  • Temperature control is vital to prevent side reactions and decomposition; typical ranges are from ambient to reflux temperatures depending on the reaction.
Preparation Stage Key Reagents Catalysts/Bases Solvents Temperature Reaction Time Yield (%) Purification
Diazotization & Fluorination 4,4'-diamino-diphenylmethane, HF, nitrous acid None or nitrite ions Concentrated aqueous HF ~40°C Variable High (not specified) Extraction, washing, distillation
Friedel-Crafts Acylation & Hydrolysis Fluorobenzotrichloride, fluorobenzene, AlCl3, water AlCl3 Anhydrous fluorobenzene, water 0-25°C (acylation), azeotropic temp (hydrolysis) 10-30 min (acylation), 4-6 h (hydrolysis) ~91% Filtration, recrystallization
Piperazinomethylation 3,4-difluorobenzophenone, 4-methylpiperazine Pd or Cu catalysts, K2CO3 or NaH Dichloromethane, ethanol Reflux or controlled temp Several hours Optimized for high yield Recrystallization, chromatography
  • The diazotization-fluorination method offers a route with minimal by-products and avoids isomer formation, which is critical for obtaining pure difluorobenzophenone intermediates.
  • Friedel-Crafts acylation provides a scalable and cost-effective route with high selectivity and yield, suitable for industrial production.
  • The piperazinomethylation step requires careful control of reaction conditions and catalyst choice to maximize coupling efficiency and minimize side reactions.
  • Purification steps such as recrystallization and chromatography are essential to achieve the high purity required for pharmaceutical applications.

The preparation of 3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone involves a strategic synthesis of the difluorobenzophenone core followed by functionalization with the 4-methylpiperazinomethyl group. Established methods such as diazotization-fluorination and Friedel-Crafts acylation are effective for preparing the fluorinated benzophenone intermediates. Subsequent coupling or substitution reactions introduce the piperazinomethyl moiety under catalysis with palladium or copper complexes. Optimization of reaction parameters and purification techniques ensures high yield and purity of the final compound, supporting its use in advanced research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorinated Benzophenones

The position of fluorine substituents significantly influences electronic properties and biological activity. For example:

  • 3,4-Difluoro-3',4'-dimethylbenzophenone (CAS 518993-32-3): Methyl groups at the 3'- and 4'-positions increase hydrophobicity, altering solubility and pharmacokinetic profiles .
Table 1: Key Properties of Difluorinated Benzophenones
Compound Name CAS Number Molecular Formula Key Features Potential Applications
3,4-Difluoro-4'-(4-methylpiperazinomethyl) 898763-36-5 C19H20F2N2O Fluorine at 3,4; piperazine at 4' Kinase inhibitors, photoinitiators
2,4-Difluoro-4'-(4-methylpiperazinomethyl) 898763-33-2 C19H20F2N2O Fluorine at 2,4; lower steric hindrance Drug discovery, polymer chemistry
3,4-Difluoro-3',4'-dimethyl 518993-32-3 C15H12F2O Methyl substituents; hydrophobic Organic synthesis intermediates

Substitution Variations: Piperazine vs. Other Amines

The 4-methylpiperazine group distinguishes this compound from analogs with alternative amine substituents:

  • 4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone (CAS 898776-95-9): Pyrrolidine’s five-membered ring offers intermediate flexibility and basicity, balancing solubility and receptor binding .

Halogen-Substituted Analogs

Replacing fluorine with chlorine or bromine alters electronic and steric properties:

  • 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898792-75-1): Chlorine’s higher atomic radius and polarizability enhance lipophilicity, improving membrane permeability but increasing toxicity risks .
  • 4'-Bromo-2-(3-pyrrolinomethyl) benzophenone (CAS 898782-65-5): Bromine’s strong electron-withdrawing effects may enhance photoinitiation efficiency in polymer crosslinking .

Natural and Pharmacologically Relevant Benzophenones

  • Selagibenzophenone B: A natural benzophenone with anticancer activity. Unlike the synthetic 3,4-difluoro derivative, it lacks fluorine and piperazine groups, relying instead on hydroxyl and prenyl substituents for bioactivity .
  • Tolcapone (4'-Methyl-3,4-dihydroxybenzophenone): A catechol-O-methyltransferase inhibitor. The absence of fluorine and presence of hydroxyl groups highlight how substituent choice dictates pharmacological mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a fluorinated benzophenone precursor (e.g., 4,4'-difluorobenzophenone, CAS RN 345-92-6) .
  • Step 2 : Introduce the 4-methylpiperazinomethyl group via nucleophilic substitution or coupling. Use potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst in acetone under reflux .
  • Step 3 : Purify via flash chromatography (e.g., 1:1 DCM/hexane eluent) followed by recrystallization from ethanol to isolate the product as a colorless solid .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., acetone vs. DMF) to improve yield, as seen in analogous piperazine-functionalized syntheses .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodology :

  • NMR : Use ¹⁹F NMR to confirm fluorine positions (3,4-difluoro) and ¹H NMR to resolve the piperazine methyl group (δ ~2.3 ppm) and aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~403.16) .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol and analyze intermolecular interactions (e.g., hydrogen bonding involving the piperazine N-atom) .

Advanced Research Questions

Q. How do fluorine substituents and the piperazine moiety influence the compound’s photochemical behavior and triplet state dynamics?

  • Methodology :

  • Experimental : Measure UV-Vis absorption in polar (acetonitrile) vs. nonpolar (toluene) solvents to assess solvatochromic shifts . Compare with computational predictions (DFT/TD-DFT) of excited-state transitions .
  • Triplet State Analysis : Use nanosecond transient absorption spectroscopy to quantify triplet lifetime. Fluorine’s electron-withdrawing effect may stabilize ππ* states, while the piperazine group could alter intersystem crossing efficiency .
  • Data Table :
Solventλmax (nm)Triplet Lifetime (ns)
Toluene290120
Acetone30585
Hypothetical data based on benzophenone analogs

Q. How can researchers resolve contradictions in solvent-dependent spectral data for benzophenone derivatives?

  • Methodology :

  • Vibrational Spectroscopy : Compare experimental IR ν(C=O) shifts (e.g., ~1680 cm⁻¹ in halogenated solvents vs. ~1660 cm⁻¹ in alcohols) with DFT-calculated values to identify solvent-solute interactions .
  • Statistical Analysis : Apply linear regression to correlate solvent polarity (Onsager reaction field) with spectral shifts. Discrepancies may arise from hydrogen bonding vs. dipole-dipole interactions .
  • Case Study : For conflicting NMR data, use variable-temperature experiments to probe dynamic processes (e.g., piperazine ring puckering) .

Q. What strategies are employed to study this compound’s interaction with biological targets like neurotransmitter receptors?

  • Methodology :

  • Receptor Binding Assays : Radiolabel the compound (e.g., ³H or ¹⁸F) and test affinity for G-protein-coupled receptors (GPCRs) using competitive displacement assays .
  • Cellular Models : Use immortalized neuronal cell lines (e.g., GnRH neurons) to assess autophagy modulation via Western blotting of LC3-II/Beclin-1 markers, as done for benzophenone analogs .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied piperazine substituents (e.g., 4-ethylpiperazine) and compare IC₅₀ values .

Q. How can computational chemistry elucidate electronic structure and reactivity for this benzophenone derivative?

  • Methodology :

  • Quantum Calculations : Perform DFT geometry optimization (B3LYP/6-31G*) to map frontier orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Reactivity Prediction : Simulate reaction pathways for photoinduced hydrogen abstraction (common in benzophenones) using CASSCF to model triplet-state dynamics .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to evaluate solvent stabilization of excited states .

Key Notes

  • Contradictions : Computational studies may suggest ππ* dominance in polar solvents , while experimental data could indicate nπ* contributions . Resolve via combined transient absorption and EPR spectroscopy.
  • Data Integrity : Cross-reference spectral libraries (PubChem, Kanto Reagents) for purity validation .

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